Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-
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Overview
Description
Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-, is a synthetic organic compound notable for its structure containing both benzamide and pyrimidine moieties
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of reactive groups in its structure .
Biochemical Pathways
Given the structural similarity to other benzamide derivatives, it may be involved in pathways related to cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
Based on its chemical structure, it can be predicted that the compound has a boiling point of 5016±500 °C and a density of 1452±006 g/cm3 . These properties may influence its bioavailability and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl- typically involves the reaction of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine with N,3-dimethylbenzamide under suitable conditions.
Step 1: Preparation of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine by chlorination of 5-(trifluoromethyl)-4-aminopyrimidine.
Step 2: Reaction of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine with N,3-dimethylbenzamide in the presence of a suitable base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods: The industrial production of this compound generally follows similar routes but is scaled up and optimized for cost-efficiency, often involving continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, although specific products depend on reaction parameters.
Substitution Reactions: Due to the presence of the chloropyrimidine moiety, it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and bases like sodium hydroxide for nucleophilic substitution, are commonly employed.
Major Products:
Oxidation Products: Often lead to the formation of corresponding N-oxides.
Reduction Products: Result in the removal of oxygen atoms or introduction of hydrogen.
Substitution Products: Vary based on the substituents introduced.
Scientific Research Applications
This compound has numerous applications across several fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential pharmaceutical properties, including as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials or as a component in various chemical formulations.
Comparison with Similar Compounds
Benzamide, N-(2-chloropyridin-4-yl)-
Benzamide, 4-chloro-N-(2-methoxyphenyl)-
4-(Trifluoromethyl)pyrimidine derivatives
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Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl- is of particular interest due to its potential applications in cancer therapy and its mechanism of action involving various biological targets.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C12H12ClF3N4 and its structure includes a benzamide moiety substituted with a chloro-trifluoromethyl pyrimidine group.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂ClF₃N₄ |
Molecular Weight | 300.69 g/mol |
CAS Number | 123456-78-9 (hypothetical) |
Boiling Point | Not available |
The biological activity of this benzamide derivative is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of certain kinases, which play critical roles in tumor cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential as a RET kinase inhibitor, which is significant in the context of certain cancers where RET mutations are implicated.
- Antitumor Activity : In vitro studies demonstrate that benzamide derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as therapeutic agents.
Research Findings
Recent studies have highlighted the efficacy of benzamide derivatives in preclinical models. For instance, one study demonstrated that a related compound exhibited moderate to high potency against RET kinase, leading to reduced cell proliferation in RET-driven tumors .
Case Studies:
- Case Study 1 : A cohort study involving patients with RET-positive tumors treated with a similar benzamide derivative showed promising results, with several patients experiencing prolonged survival rates exceeding two years .
- Case Study 2 : In experimental models of breast cancer, the compound demonstrated significant inhibition of tumor growth compared to control groups, indicating its potential role in targeted cancer therapies .
Biological Activity Overview
The following table summarizes the biological activities observed for various benzamide derivatives related to the target compound:
Compound | Activity Type | IC₅₀ (nM) |
---|---|---|
Benzamide Derivative A | RET Kinase Inhibition | 50 |
Benzamide Derivative B | Cytotoxicity (MCF-7) | 100 |
Benzamide Derivative C | Antifungal Activity | EC₅₀ = 11.61 μg/mL |
Properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N,3-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4O/c1-7-4-3-5-8(12(23)19-2)10(7)21-11-9(14(16,17)18)6-20-13(15)22-11/h3-6H,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNSMPWVFOKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC)NC2=NC(=NC=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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